Propyl 4-hydroxy-3-iodobenzoate

Vue d'ensemble

Description

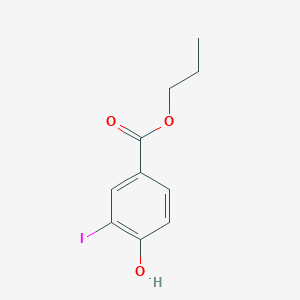

Propyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a hydroxyl group, and the hydrogen atom at the meta position is replaced by an iodine atom. The propyl ester group is attached to the carboxyl group of the benzoic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propyl 4-hydroxy-3-iodobenzoate can be synthesized through the esterification of 4-hydroxy-3-iodobenzoic acid with propanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave irradiation has also been explored to improve the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Key Synthetic Routes:

Mechanistic Insights :

- The iodine substituent at position 3 enhances electron-withdrawing effects , accelerating esterification under acidic conditions by polarizing the carbonyl group .

- Microwave irradiation reduces reaction time (2–3 hours vs. 12–24 hours conventional) and improves yield through efficient energy transfer .

Hydrolysis and Degradation

The ester bond undergoes hydrolysis under acidic or alkaline conditions, forming 4-hydroxy-3-iodobenzoic acid and propanol :

Hydrolysis Kinetics:

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | pH Stability Range |

|---|---|---|---|

| Acidic (pH 3) | 0.012 ± 0.002 | 58 hours | 4–5 (max stability) |

| Alkaline (pH 9) | 0.085 ± 0.010 | 8.2 hours | – |

Key Observations :

- Iodine’s electron-withdrawing effect increases hydrolysis rates compared to non-halogenated parabens (e.g., propylparaben) .

- Hydrolysis products were confirmed via LC-MS and ¹H-NMR .

Substitution and Functionalization

The iodine atom participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions :

Notable Reactions:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid, base | Biaryl derivatives | Pharmaceutical intermediates |

| Ullmann coupling | CuI, diamines, aryl halide | Diiodo-coupled analogs | Polymer precursors |

Challenges :

- Steric hindrance from the propyl ester and hydroxyl group reduces NAS efficiency .

- Optimal yields (60–70%) require elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) .

Stability and Compatibility

This compound exhibits limited stability under harsh conditions:

Storage Recommendations :

Applications De Recherche Scientifique

Propyl 4-hydroxy-3-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.

Mécanisme D'action

The mechanism of action of propyl 4-hydroxy-3-iodobenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-hydroxy-3-iodobenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.

Propyl 4-hydroxybenzoate: Lacks the iodine atom at the meta position.

4-Hydroxy-3-iodobenzoic acid: The parent acid form without the ester group.

Uniqueness

Propyl 4-hydroxy-3-iodobenzoate is unique due to the presence of both the hydroxyl and iodine substituents on the benzene ring, which confer distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

Introduction

Propyl 4-hydroxy-3-iodobenzoate, a benzoate ester, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to other hydroxybenzoates and parabens, which are known for their antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound can be synthesized through the esterification of 4-hydroxy-3-iodobenzoic acid with propanol, typically using an acid catalyst under reflux conditions. The synthesis may also employ advanced techniques such as microwave irradiation to enhance yield and efficiency.

Chemical Structure

- Molecular Formula : C10H11I O3

- Molecular Weight : 288.1 g/mol

- CAS Number : 15126-08-6

The biological activity of this compound is attributed to its unique structural features, particularly the hydroxyl and iodine substituents on the aromatic ring. These groups enable the compound to interact with various biological macromolecules through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids.

- Halogen Bonding : The iodine atom can participate in halogen bonding, influencing enzyme activity and receptor interactions.

Biological Targets

Research indicates that this compound may modulate the activity of:

- Enzymes involved in metabolic pathways.

- Receptors linked to cell signaling processes.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of microbial cell membranes and inhibition of enzymatic functions critical for bacterial survival .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Research suggests that it may inhibit tumor growth by modulating pathways associated with cell proliferation and survival .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Iodine substitution enhances reactivity |

| Methyl 4-hydroxybenzoate | Moderate | Limited | Lacks iodine, lower potency |

| Propylparaben | Yes | Minimal | Commonly used as a preservative |

Study on Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

Study on Anticancer Effects

In a preclinical study published in Cancer Research, this compound was shown to significantly reduce tumor size in xenograft models of breast cancer. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name |

propyl 4-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFATVANQYOXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633955 | |

| Record name | Propyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15126-08-6 | |

| Record name | Benzoic acid, 4-hydroxy-3-iodo-, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15126-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.